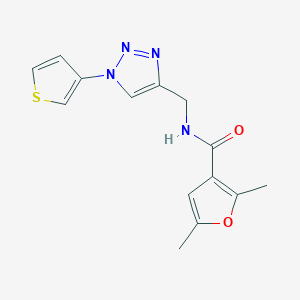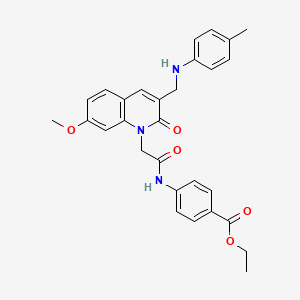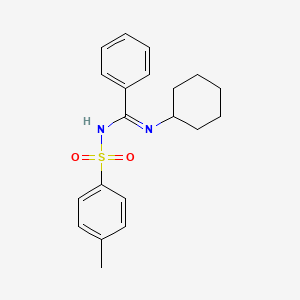
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Biologically Active Compounds
Thiophene derivatives, such as Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate, are a class of compounds that have garnered attention due to their potential biological activities. They serve as key intermediates for medicinal chemists to develop compounds with diverse biological effects. For instance, they are used in the synthesis of molecules with pharmacological properties like anticancer, anti-inflammatory, and antimicrobial activities .
Corrosion Inhibitors
In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors. Their ability to form protective layers on metals makes them valuable in extending the life of metal components in various industrial applications .
Organic Semiconductors
The advancement of organic semiconductors often involves molecules with a thiophene ring system. Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate can be a precursor in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .
Photovoltaic Applications
Thiophene-based compounds are also significant in the field of photovoltaics. They can be used in the design and synthesis of organic semiconductor materials that exhibit good absorption ability, energy levels, and thermal stability, which are crucial for efficient solar cells .
Synthetic Organic Chemistry
As an alkylating agent and acylation reagent, Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate is commonly used in organic synthesis. It participates in various derivatization reactions, contributing to the synthesis of complex organic molecules .
Asymmetric Synthesis
This compound has been employed as an alkylating reagent during the asymmetric total synthesis of natural products like alkaloids. The ability to introduce chirality makes it a valuable tool in the synthesis of enantiomerically pure compounds .
Mechanism of Action
Target of Action
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate is an organic compound It’s known that the compound’s structure and activity allow it to play a significant role in various reactions .
Mode of Action
Its chemical structure, which includes bromine and sulfur atoms, gives it specific chemical properties .
Pharmacokinetics
Its solubility in solvents and low solubility in water suggest that its bioavailability may be influenced by these properties .
Result of Action
Its specific structure and activity suggest that it can play a significant role in various reactions .
Action Environment
The action, efficacy, and stability of Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate can be influenced by environmental factors. For instance, it is recommended to handle this compound in a well-ventilated environment to avoid inhalation or contact . Its potential toxicity or irritability necessitates the use of appropriate protective measures, such as wearing protective gloves and goggles .
properties
IUPAC Name |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-3-12-9(11)5-8-7(10)4-6(2)13-8/h4H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDLFOYOIJHGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(S1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1-Methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2864998.png)
![5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2865000.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2865002.png)



![2-(3-methoxybenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2865010.png)


![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2865016.png)
![Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate](/img/structure/B2865018.png)

